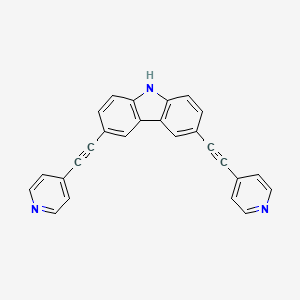

3,6-Di(4-pyridylethynyl)carbazole

Description

Properties

Molecular Formula |

C26H15N3 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3,6-bis(2-pyridin-4-ylethynyl)-9H-carbazole |

InChI |

InChI=1S/C26H15N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h5-18,29H |

InChI Key |

VWVOTILQHOMJDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C#CC5=CC=NC=C5 |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Reaction: The Principal Synthetic Route

The most widely reported and efficient method for synthesizing 3,6-di(4-pyridylethynyl)carbazole involves the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a dihalogenated carbazole derivative with 4-ethynylpyridine, forming the ethynyl linkages at the 3 and 6 positions.

-

- 3,6-dibromocarbazole or 3,6-diiodocarbazole as the carbazole core precursor.

- 4-ethynylpyridine as the alkyne coupling partner.

-

- Palladium catalyst, commonly Pd(PPh3)2Cl2 or Pd(PPh3)4.

- Copper(I) iodide as a co-catalyst to facilitate the alkyne activation.

- Triethylamine or diisopropylamine as the base and solvent or in combination with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction temperatures typically range from room temperature to 80°C, with reaction times varying from several hours to overnight.

-

- The reaction generally proceeds in reasonable to good yields (50–80%).

- Purification is commonly achieved by column chromatography on silica gel.

A typical synthesis involves stirring 3,6-dibromocarbazole with 4-ethynylpyridine in the presence of Pd(PPh3)2Cl2, CuI, and triethylamine under an inert atmosphere (nitrogen or argon) at 60–80°C for 12–24 hours. After completion, the mixture is filtered, and the product is isolated by chromatography and recrystallization.

The product is characterized by multinuclear NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction when crystals are obtainable, confirming the successful formation of the ethynyl-pyridyl substituents at the carbazole 3,6-positions.

Optimization and Variations in Sonogashira Coupling

Research has shown that the Sonogashira reaction conditions can be optimized to improve yields and purity:

- Bases: Diisopropylamine has been found effective in some cases, providing better solubility and yield compared to triethylamine.

- Solvents: DMF and THF are commonly used, with DMF sometimes preferred for better solubility of reactants.

- Catalyst Loadings: Catalyst and co-catalyst loadings typically range from 1 to 5 mol%, balancing reaction efficiency and cost.

- Temperature and Time: Moderate heating (50–80°C) for 12–24 hours is standard, but longer reaction times can improve yields in some cases.

Alternative Synthetic Approaches and Related Compounds

While the Sonogashira coupling is the primary method for preparing 3,6-di(4-pyridylethynyl)carbazole, related carbazole derivatives have been synthesized using other palladium-catalyzed reactions involving alkynes and halogenated precursors, including:

- Pd-Catalyzed Addition/Cyclization Reactions: For example, in the synthesis of pyrrolo[3,4-c]carbazole derivatives, Pd-catalyzed addition followed by C–H activation and cyclization has been employed. This involves reacting 3-chloro-4-indolylmaleimides with alkynes under Pd(OAc)2 catalysis, using ligands such as PCy3·HBF4 and bases like diisopropylamine in solvents such as DMSO at elevated temperatures (~135°C). Although this method is specific for pyrrolo[3,4-c]carbazole-1,3-diones, it demonstrates the versatility of Pd-catalyzed alkyne chemistry in carbazole functionalization.

Data Table Summarizing Sonogashira Coupling Conditions for 3,6-Di(4-pyridylethynyl)carbazole

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Carbazole precursor | 3,6-Dibromocarbazole or 3,6-diiodocarbazole | Halogenated positions for coupling |

| Alkyne partner | 4-Ethynylpyridine | Terminal alkyne with pyridyl group |

| Catalyst | Pd(PPh3)2Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Co-catalyst | CuI | 1–5 mol% loading |

| Base | Triethylamine or diisopropylamine | Also acts as solvent or co-solvent |

| Solvent | THF, DMF, or mixture | DMF preferred for solubility |

| Temperature | 50–80°C | Moderate heating |

| Reaction time | 12–24 hours | Overnight typical |

| Yield | 50–80% | Depends on optimization |

| Purification | Column chromatography, recrystallization | Standard methods |

Research Discoveries and Applications Related to the Preparation

The incorporation of ethynyl functionality at the carbazole core enhances the π-electron richness, which is beneficial for the formation of coordination-driven self-assembled metallamacrocycles with Pd(II) or Pt(II) acceptors. These macrocycles exhibit strong fluorescence and have been structurally characterized by X-ray diffraction.

The synthetic route via Sonogashira coupling allows for the preparation of the 90° dipyridyl donor ligand, which is a key building block in supramolecular chemistry for constructing 2D metallamacrocycles.

The method is mild and provides quantitative yields of the ligand, enabling further coordination chemistry studies and applications in materials science.

Chemical Reactions Analysis

Coordination-Driven Self-Assembly

3,6-Di(4-pyridylethynyl)carbazole acts as a 90° dipyridyl donor in supramolecular chemistry. When combined with square-planar Pd(II)/Pt(II) acceptors, it forms [2 + 2] metallomacrocycles (Table 1) .

Table 1: Self-assembled complexes and their properties

| Acceptor | Metal Center | Product Structure | Characterization Methods |

|---|---|---|---|

| cis-[(dppf)Pd(OTf)₂] | Pd(II) | Rectangular macrocycle | ¹H/¹³C NMR, ESI-MS, XRD |

| cis-[(dppf)Pt(OTf)₂] | Pt(II) | Analogous Pt complex | Multinuclear NMR, HRMS |

| 3,6-Bis{trans-Pt(C≡C)(PEt₃)₂(NO₃)}carbazole | Pt(II) | Bidirectional assembly | UV-Vis, Fluorescence quenching |

These assemblies exhibit stability in polar solvents (e.g., DMSO, MeCN) and demonstrate reversible disassembly under acidic conditions .

Photophysical and Electron-Transfer Reactions

The ethynylpyridine groups enable photoinduced electron transfer. Under 365 nm irradiation in the presence of DIPEA (electron donor), the compound participates in hydrodehalogenation reactions:

Key findings from photocatalytic studies:

-

Quantum yield : 0.32 ± 0.05 (measured using 4-bromobenzonitrile as substrate) .

-

Radical generation : Nitride radicals (- N) detected via EPR spectroscopy under laser irradiation (442 nm, 20 mW/cm²) .

Functionalization via Cross-Coupling

While direct functionalization of 3,6-Di(4-pyridylethynyl)carbazole is limited, its dibrominated precursor (3,6-dibromocarbazole) undergoes Suzuki-Miyaura coupling with aryl boronic acids. For example:

This pathway allows modular synthesis of carbazole derivatives with tailored electronic properties .

Stability and Reactivity Trends

-

Solubility : Limited in water (<0.1 mg/mL); soluble in DMA, DMF, and CHCl₃ .

-

pH sensitivity : Protonation of pyridyl N atoms occurs below pH 4, disrupting conjugation .

Comparative Analysis of Related Derivatives

Table 2: Reactivity comparison with structural analogs

| Compound | Key Reaction | Application |

|---|---|---|

| 3,6-Bis(phenylethynyl)carbazole | Electrophilic substitution | Organic LEDs |

| 2,7-Bis(pyridin-4-ylethynyl)carbazole | Self-assembly into Solomon links | Molecular sensors |

| 3,6-Di(4-pyridyl)carbazole | Coordination polymer formation | Gas storage materials |

The ethynyl spacer in 3,6-Di(4-pyridylethynyl)carbazole provides superior π-conjugation compared to non-ethynylated analogs, enabling enhanced charge mobility in optoelectronic applications .

Scientific Research Applications

Synthesis and Structural Characterization

3,6-Di(4-pyridylethynyl)carbazole is synthesized through the Sonogashira coupling reaction involving 3,6-dibromocarbazole and 4-ethynylpyridine. The resulting compound is characterized using techniques such as multinuclear NMR, electrospray ionization-mass spectrometry (ESI-MS), and single-crystal X-ray diffraction analysis. These methods confirm the successful formation of the compound and provide insights into its molecular structure, which features a planar configuration conducive to π-π stacking interactions .

Coordination Chemistry

The compound serves as a 90° dipyridyl donor , facilitating the formation of metallacycles through coordination with transition metals like palladium and platinum. This characteristic allows for the construction of complex supramolecular architectures. For instance, it has been used to create self-assembled 2D metallamacrocycles under mild conditions, demonstrating its utility in developing novel materials for catalysis and sensing applications .

Table 1: Coordination Complexes Formed with 3,6-Di(4-pyridylethynyl)carbazole

| Complex Type | Metal Ion | Yield (%) | Notes |

|---|---|---|---|

| [2 + 2] Metallacycles | Pd(II) | Quantitative | Formed under mild conditions |

| [2 + 2] Metallacycles | Pt(II) | Quantitative | Exhibits unique structural features |

| Tetranuclear complexes | Mixed metals | 75-80 | Involves coordination-induced shifts |

Organic Electronics

3,6-Di(4-pyridylethynyl)carbazole has shown promising applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells . Its strong electron-donating properties enhance charge transport and exciton generation, making it an effective hole transport material.

Case Study: Use in Solar Cells

Research indicates that incorporating carbazole derivatives into dye-sensitized solar cells (DSSCs) significantly improves their performance. For example, a derivative of this compound demonstrated a power conversion efficiency (PCE) increase by 32% compared to traditional sensitizers due to enhanced electron injection capabilities .

Photonic Devices

The compound also plays a critical role in the development of photonic devices . Its ability to form stable supramolecular structures allows for the creation of advanced photonic materials that can manipulate light at the nanoscale.

Applications in Light Emission

Recent studies have highlighted its dual-emissive properties when integrated into photonic systems, which can be exploited for applications in sensors and display technologies. The unique photophysical properties enable tunable emission characteristics that are beneficial for light-emitting applications .

Mechanism of Action

The mechanism of action of 3,6-Di(4-pyridylethynyl)carbazole involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it acts as a hole-transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of charge transport through the material .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Properties

Table 1: Key Properties of 3,6-Di(4-pyridylethynyl)carbazole and Analogues

Key Observations :

- π-Conjugation Effects: The ethynyl groups in 3,6-(4-PyE)₂Cz significantly enhance conjugation compared to non-ethynyl analogues (e.g., 3,6-(4-Py)₂Cz), improving charge transport and photophysical properties .

- Redox Behavior : 3,6-(4-PyE)₂Cz exhibits broad redox activity (-0.15 to +0.85 V), influenced by pH and substituent electron-withdrawing effects. In contrast, pyrazine-functionalized 3,6-PIRAMICAR shows pH-dependent redox shifts, with higher activity in acidic media .

- HOMO/LUMO Levels : The HOMO level of 3,6-(4-PyE)₂Cz (-5.3 eV) is comparable to poly(3,6-carbazole) derivatives used in solar cells (-5.5 eV), making it suitable for optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Di(4-pyridylethynyl)carbazole, and how can purity be optimized?

- Methodology : The compound is synthesized via palladium-catalyzed Heck coupling, where 3,6-dibromocarbazole reacts with 4-ethynylpyridine under inert conditions. Key steps include:

- Using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst in a triethylamine/DMF solvent system .

- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to achieve >98% purity.

Q. How can researchers characterize the DNA/BSA binding interactions of 3,6-Di(4-pyridylethynyl)carbazole?

- Techniques :

- UV-Vis Spectroscopy : Titrate CT-DNA/BSA into compound solutions and calculate binding constants (Kb) using the Benesi-Hildebrand equation. Hypochromic shifts indicate intercalation .

- Fluorescence Quenching : Measure emission intensity changes (excitation at 290 nm) upon adding DNA/BSA. Stern-Volmer plots determine quenching mechanisms (static vs. dynamic) .

Q. What spectroscopic and electrochemical methods are suitable for analyzing the redox behavior of this carbazole derivative?

- Electrochemical Analysis :

- Cyclic Voltammetry (CV) : Perform in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Irreversible oxidation peaks (~1.2 V vs. Ag/AgCl) correlate with carbazole’s electron-rich aromatic system .

- Spectroscopic Tools :

- FT-IR : Confirm functional groups (e.g., pyridyl C≡C stretches at ~2200 cm⁻¹).

- UV-Vis : Monitor π→π* transitions (λmax ~350 nm) to assess electronic structure .

Advanced Research Questions

Q. How does pH influence the redox activity and biological efficacy of 3,6-Di(4-pyridylethynyl)carbazole?

- pH-Dependent Studies :

- Redox Activity : Use differential pulse voltammetry (DPV) across pH 3–10. Oxidation potential shifts indicate protonation/deprotonation of pyridyl groups, altering electron density .

- Antifungal Activity : Test against Candida krusei at pH 4–6. Enhanced activity in acidic media (MIC ~8 µg/mL at pH 4 vs. >64 µg/mL at pH 7) correlates with protonated pyridyl groups improving membrane penetration .

Q. What strategies enhance the two-photon absorption (TPA) cross-section of this compound for 3D printing applications?

- Design Modifications :

- Introduce electron-donating groups (e.g., N-benzyl) at the carbazole core to stabilize radicals during polymerization .

- Extend π-conjugation via ethynyl linkages, increasing TPA cross-section (δ ~500 GM at 800 nm) .

Q. How does 3,6-Di(4-pyridylethynyl)carbazole perform as a ligand in metal-organic frameworks (MOFs)?

- MOF Synthesis :

- React with Zn(NO₃)₂ in DMF/water under solvothermal conditions (120°C, 24 hr). Single-crystal XRD reveals a 2D network with [Zn(bpdc)(Cz-3,6-bpy)] topology .

Q. What mechanisms underlie its thermally activated delayed fluorescence (TADF) in OLEDs?

- Photophysical Analysis :

- Time-Resolved Photoluminescence : Measure delayed fluorescence lifetimes (µs–ms range) to confirm TADF. Small ΔE(ST) (~0.3 eV) enables efficient reverse intersystem crossing .

- Device Fabrication : Incorporate into OLEDs with a CBP host. Achieve EQE ~9.9% at 420 nm by optimizing charge injection layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.